molecular formula C15H24O B1679378 2-Nonylphenol CAS No. 25154-52-3

2-Nonylphenol

Cat. No.: B1679378
CAS No.: 25154-52-3
M. Wt: 220.35 g/mol
InChI Key: SNQQPOLDUKLAAF-UHFFFAOYSA-N
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Description

2-Nonylphenol is a family of closely related organic compounds composed of phenol bearing a nine-carbon tail. These compounds can come in numerous structures, all of which may be considered alkylphenols. This compound is used in manufacturing antioxidants, lubricating oil additives, laundry and dish detergents, emulsifiers, and solubilizers . It has attracted attention due to its prevalence in the environment and its potential role as an endocrine disruptor and xenoestrogen .

Mechanism of Action

Target of Action

2-Nonylphenol (NP) is identified as an environmental endocrine disruptor . It primarily targets the endocrine and central nervous systems . It disrupts neuroendocrine homeostasis, alters cognitive function, and causes neurotoxicity of tissues . It also affects the hypothalamic-pituitary-gonadal (HPG) reproductive axis .

Mode of Action

This compound mimics or, in some cases, blocks the effects of endogenous hormones due to its structural similarity with them . It disrupts the normal functioning of the endocrine system, leading to a variety of physiological disruptions .

Biochemical Pathways

This compound enters the water ecosystem mainly via wastewater treatment plant effluents, agricultural runoff, and groundwater discharge from air, soil, water, and agricultural sources . It is an ultimate degradation product of nonylphenol polyethoxylates (NPE), which are primarily used in cleaning and industrial processes .

Result of Action

The toxic effects of this compound on aquatic organisms include acute toxic effects, growth and development effects, estrogenic effect and reproductive effects, neurotoxicity, liver toxicity, and immunotoxicity . It has deleterious effects on the central nervous system other than reproductive and immune systems .

Action Environment

This compound is a typical endocrine-disrupting chemical that has received considerable attention due to its estrogenicity and ubiquitous occurrence in water environments . The degradation rate for this compound was influenced by temperature, pH, and additions of various substances . It is found to be persistent in environmental areas, bio-accumulative in biotas, and toxic to organisms .

Biochemical Analysis

Biochemical Properties

2-Nonylphenol interacts with various enzymes, proteins, and other biomolecules. It is a typical endocrine-disrupting chemical that has received considerable attention due to its estrogenicity . It has been reported to have deleterious effects on central nervous system (CNS) other than reproductive and immune systems .

Cellular Effects

This compound has been found to have multiple toxic effects on cells. These include acute toxic effects, growth and development effects, estrogenic effect and reproductive effects, neurotoxicity, liver toxicity, and immunotoxicity . It has been reported to have deleterious effects on central nervous system (CNS) other than reproductive and immune systems .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act with estrogen-like activity . It has been found to act as an agonist of the GPER (GPR30) . In vitro cell cultures of human placenta during the first trimester were treated with nonylphenol, which increased the secretion of cytokines including interferon gamma, interleukin 4, and interleukin 10, and reduced the secretion of tumor necrosis factor alpha .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It is a typical endocrine-disrupting chemical that has received considerable attention due to its estrogenicity and ubiquitous occurrence in water environments .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Increasing studies have shown the adverse and irreversible effects of nonylphenol on the reproductive and endocrine systems of animals and humans .

Metabolic Pathways

This compound is involved in various metabolic pathways. Among the major reported metabolites of n-nonylphenol are glucuronide, sulfate-conjugated compound at the phenol group, aromatic-ring hydroxylated compounds (catechol compounds), aliphatic chain hydroxylated compound at the ω-1 position, -position oxidized compounds, and further -oxidized ω aliphatic chain compounds .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It enters the water ecosystem mainly via wastewater treatment plant effluents, agricultural runoff, groundwater discharge from air, soil, water, and agricultural sources .

Subcellular Localization

It is known that nonylphenol and tert-octylphenol bind with human serum albumin during transport and metabolic processes in vitro .

Properties

IUPAC Name

2-nonylphenol
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InChI

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16/h9-10,12-13,16H,2-8,11H2,1H3
Source PubChem
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InChI Key

SNQQPOLDUKLAAF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
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DSSTOX Substance ID

DTXSID9073125
Record name 2-Nonylphenol
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Molecular Weight

220.35 g/mol
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Physical Description

Liquid, Thick light yellow liquid with a phenolic odor; [HSDB]
Record name Phenol, nonyl-
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Record name Nonylphenol
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Boiling Point

293-297 °C
Record name NONYLPHENOL
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Flash Point

285 °F, 285 °F (141 °C)(closed cup), 300 °F (Open cup)
Record name NONYLPHENOL
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Solubility

In water, 4.90 mg/L at 25 °C, In water, 6.35 mg/L at 25 °C, Practically insoluble in dilute aqueous sodium hydroxide. Soluble in benzene, chlorinated solvents, aniline, heptane, aliphatic alcohols, ethylene glycol., Soluble in most organic solvents
Record name NONYLPHENOL
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Density

0.950 at 20 °C/4 °C
Record name NONYLPHENOL
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Vapor Density

7.59 (Air = 1)
Record name NONYLPHENOL
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Vapor Pressure

0.000024 [mmHg], 9.4X10-5 mm Hg at 25 °C
Record name Nonylphenol
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Mechanism of Action

Nonylphenol (NP) and 4-Octylphenol (4OP) have shown estrogenic properties both in vivo and in vitro. Researchers have known for years that estrogens induce a wide number of hepatotoxic actions in rodents. In order to study the acute hepatic effects exerted by NP and 4OP on rat liver the following endpoints were evaluated: relative liver weight (RLW), morphology, cell cycle and ploidy status, monooxygenase enzymes content and levels of both, cytosolic estrogen receptor (cER) and microsomal binding sites for estrogens (mEBS). Immature male Sprague-Dawley rats were injected intraperitoneally (i.p.) with 60 mg/kg of NP or 4OP for 1, 5 or 10 days. Despite the fact that RLW of the animals was not modified but any treatment, the histopathological study revealed the presence of an increase in the percentage of both, mitotic activity and Ki-67-labeling index (LI) in the livers from animals treated with alkylphenols in absence of any degenerative lesion. Furthermore, all the livers from alkylphenols-treated groups showed the presence of abnormal mitosis and c-mitosis. Although the levels of both, cER and cytochrome P450 (Cyt. P450) were not affected by any treatment, concentration of the mEBS was decreased after 10 days of treatment with alkylphenols. These findings taken together suggest that the exposition to alkylphenols induce cell proliferation and spindle disturbances and that these compounds are capable of modulating the expression of putative membrane receptors for estrogens.
Record name NONYLPHENOL
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Color/Form

Pale-yellow, viscous liquid, Clear, straw colored, Colorless

CAS No.

136-83-4, 25154-52-3
Record name 2-Nonylphenol
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Record name Phenol, nonyl-
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Record name Nonylphenol
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Record name 2-NONYLPHENOL
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Melting Point

Freezing point: -10 °C (sets to glass below this temperature)
Record name NONYLPHENOL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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